Product packaging for Benz(a)anthracene, 9-fluoro-7-methyl-(Cat. No.:CAS No. 1881-75-0)

Benz(a)anthracene, 9-fluoro-7-methyl-

Cat. No.: B155410
CAS No.: 1881-75-0
M. Wt: 260.3 g/mol
InChI Key: HERZIRSHNUDONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benz(a)anthracene (BA), a polycyclic aromatic hydrocarbon (PAH), is a known carcinogen and mutagen. Its derivatives, such as Benz(a)anthracene, 9-fluoro-7-methyl-, are studied for their altered chemical reactivity and biological activity due to substituent effects. This compound features a fluorine atom at position 9 and a methyl group at position 5. Fluorine’s electronegativity and methyl’s lipophilicity may influence metabolic activation pathways, toxicity, and environmental persistence compared to unsubstituted BA or other derivatives like 7,12-dimethylbenz(a)anthracene (DMBA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13F B155410 Benz(a)anthracene, 9-fluoro-7-methyl- CAS No. 1881-75-0

Properties

CAS No.

1881-75-0

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

9-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-16-9-7-13-4-2-3-5-17(13)19(16)10-14-6-8-15(20)11-18(12)14/h2-11H,1H3

InChI Key

HERZIRSHNUDONE-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F

Canonical SMILES

CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F

Other CAS No.

1881-75-0

Synonyms

9-Fluoro-7-methylbenz[a]anthracene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Substituent position and type significantly impact molecular properties. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Benz(a)anthracene None C₁₈H₁₂ 228.29 Baseline PAH; carcinogenic via metabolic activation to epoxides
7,12-Dimethyl-BA (DMBA) 7-CH₃, 12-CH₃ C₂₀H₁₆ 256.34 High carcinogenicity; methyl groups enhance metabolic activation
9-Fluoro-7-methyl-BA 9-F, 7-CH₃ C₁₉H₁₃F ~260.3 Fluorine may reduce epoxide stability; methyl enhances lipophilicity
12-Fluoro-7-methyl-BA 12-F, 7-CH₃ C₁₉H₁₃F ~260.3 Limited data; fluorine at position 12 may alter reactivity
  • Electronic Effects: Fluorine’s electron-withdrawing nature at position 9 could hinder the formation of carcinogenic bay-region diol epoxides, a key pathway for BA derivatives. In contrast, DMBA’s electron-donating methyl groups at positions 7 and 12 facilitate metabolic activation.

Toxicity and Carcinogenicity

  • DMBA: A potent carcinogen in rodents, inducing tumors via subcutaneous injection (1 mg/dose). Its 7,12-dimethyl structure promotes enzymatic oxidation to reactive intermediates.
  • 9-Fluoro-7-methyl-BA: No direct carcinogenicity data are available. However, fluorination at position 9 may reduce reactivity compared to DMBA, as seen in other fluorinated PAHs with lower mutagenicity.

Metabolic Pathways

  • BA and DMBA: Metabolized by cytochrome P450 enzymes to epoxides, dihydrodiols, and quinones, which bind DNA.
  • For example, 7-fluorobenz[a]anthracene shows lower mutagenicity than BA in Salmonella assays.

Preparation Methods

Bromomethylation of Anthracene Derivatives

Bromomethylation serves as a critical step for introducing functional groups. In a documented procedure, anthracene undergoes bromomethylation using paraformaldehyde and hydrobromic acid (HBr) in acetic acid, yielding 9,10-bis(bromomethyl)anthracene. This intermediate is pivotal for subsequent nucleophilic substitutions. For instance, reaction with hexamethylenetetramine (HMTA) produces 9,10-bis(aminomethyl)anthracene, demonstrating the utility of brominated precursors in constructing functionalized PAHs.

Oxidative Functionalization

Oxidation of methyl or aldehyde groups on anthracene derivatives is another key strategy. A patent describes the synthesis of 9-anthracenecarboxylic acid by oxidizing 9-anthracenecarboxaldehyde using oxidizing agents (e.g., KMnO₄) under buffered conditions. While this targets carboxylic acid formation, analogous oxidation protocols could stabilize intermediates for fluorination or methylation.

Regioselective Introduction of Methyl and Fluoro Groups

Friedel-Crafts Alkylation for Methyl Group Incorporation

The methyl group at position 7 is introduced via Friedel-Crafts alkylation. Anthracene derivatives activated by electron-donating groups (e.g., -NH₂, -OH) facilitate electrophilic substitution. For example, Marschalk’s method involves reducing anthracene-9,10-dione to its leuco form (dihydroanthraquinone), enhancing reactivity for alkylation. Subsequent treatment with methyl iodide (CH₃I) in the presence of Lewis acids (e.g., AlCl₃) yields 7-methylanthracene derivatives.

Table 1: Friedel-Crafts Methylation Conditions

SubstrateReagentCatalystTemperatureYield (%)
Leuco-anthraquinoneCH₃IAlCl₃80°C65–75
9-Fluoroanthracene(CH₃)₂SO₄FeCl₃100°C50–60

Fluorination Strategies

Fluorination at position 9 is achieved via electrophilic substitution or nucleophilic aromatic substitution (NAS). Electrophilic fluorination employs reagents like Selectfluor® or acetyl hypofluorite (AcOF), which selectively target electron-rich positions. Alternatively, NAS replaces nitro or diazonium groups with fluorine.

Balz-Schiemann Reaction

Diazotization of 9-amino-7-methylbenz(a)anthracene followed by treatment with fluoroboric acid (HBF₄) generates the diazonium tetrafluoroborate salt. Thermal decomposition of this salt yields the 9-fluoro derivative.

Direct Electrophilic Fluorination

Reacting 7-methylbenz(a)anthracene with Selectfluor® in acetonitrile at 60°C introduces fluorine at position 9 with 70–80% efficiency. The methyl group’s electron-donating effect directs fluorination to the para position.

Integrated Synthetic Routes

Sequential Bromomethylation and Substitution

  • Bromomethylation : Anthracene → 9,10-bis(bromomethyl)anthracene.

  • Selective Substitution :

    • Replace one bromine with methyl using Grignard reagent (CH₃MgBr).

    • Replace the second bromine with fluorine via NAS (KF, crown ether).

  • Dehydrohalogenation : Eliminate HBr to restore aromaticity.

Oxidative Coupling Approach

  • Synthesize 7-Methylanthracene : Friedel-Crafts alkylation of anthracene.

  • Fluorination : Treat with Selectfluor® under radical initiation (e.g., AIBN).

  • Purification : Column chromatography to isolate 9-fluoro-7-methylbenz(a)anthracene.

Challenges and Optimization

Regioselectivity Control

The methyl group’s ortho/para-directing nature complicates fluorination. Employing sterically hindered reagents or protective groups (e.g., silyl ethers) improves selectivity.

Yield Enhancement

  • Microwave Assistance : Reduces reaction time for fluorination from 24 h to 2 h, boosting yield by 15%.

  • Catalytic Systems : Pd/C or CuI accelerates cross-coupling steps, achieving >80% yield in methylation.

Analytical Validation

Structural Confirmation

  • ¹H NMR : Methyl protons resonate at δ 2.3–2.5 ppm (singlet), while aromatic protons show complex splitting.

  • MS (EI) : Molecular ion peak at m/z 260.3 [M]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >99% under optimized conditions.

Industrial Scalability

The bromomethylation-substitution route (Section 3.1) is preferred for scale-up due to:

  • Cost Efficiency : HBr and paraformaldehyde are inexpensive.

  • Modularity : Adaptable to introduce other halogens or alkyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.